3'-Nitro-[1,1'-biphenyl]-4-ol
Overview
Description
3’-Nitro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H9NO3 It is a derivative of biphenyl, where a nitro group is attached to the third carbon of one phenyl ring, and a hydroxyl group is attached to the fourth carbon of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-[1,1’-biphenyl]-4-ol typically involves nitration and hydroxylation reactions. One common method is the nitration of biphenyl followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring. The hydroxylation can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3’-Nitro-[1,1’-biphenyl]-4-ol may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-[1,1’-biphenyl]-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
3’-Nitro-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the nitro group, resulting in different chemical and biological properties.
2’-Nitro-[1,1’-biphenyl]-4-ol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness
3’-Nitro-[1,1’-biphenyl]-4-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(3-nitrophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAJDWFIYUSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499331 | |
Record name | 3'-Nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53059-30-6 | |
Record name | 3'-Nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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